4-(Bromomethyl)benzoic acid 4-(Bromomethyl)benzoic acid An impurity of Eprosartan. Eprosartan is an angiotensin II receptor antagonist used for the treatment of high blood pressure.
Brand Name: Vulcanchem
CAS No.: 6232-88-8
VCID: VC21345871
InChI: InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
SMILES: C1=CC(=CC=C1CBr)C(=O)O
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol

4-(Bromomethyl)benzoic acid

CAS No.: 6232-88-8

Cat. No.: VC21345871

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)benzoic acid - 6232-88-8

CAS No. 6232-88-8
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
IUPAC Name 4-(bromomethyl)benzoic acid
Standard InChI InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Standard InChI Key CQQSQBRPAJSTFB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CBr)C(=O)O
Canonical SMILES C1=CC(=CC=C1CBr)C(=O)O
Appearance Solid powder
Melting Point 230.0 °C

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

4-(Bromomethyl)benzoic acid is an organic compound comprised of a benzene ring substituted with two functional groups: a carboxylic acid group and a bromomethyl group. The carboxylic acid group is positioned para to the bromomethyl substituent. This arrangement creates a molecule with distinct reactivity patterns that make it valuable in organic synthesis applications.

The compound is identified by the following characteristics:

  • CAS Registry Number: 6232-88-8

  • Molecular Formula: C8H7BrO2

  • Molecular Weight: 215.04 g/mol

  • EINECS Number: 228-343-3

  • Beilstein Registry Number: 1862870

Nomenclature and Synonyms

Physical and Chemical Properties

Physical State and Appearance

4-(Bromomethyl)benzoic acid typically appears as a white to beige crystalline powder at room temperature. The physical appearance of this solid compound makes it easily distinguishable and manageable in laboratory settings. Its crystalline nature provides stability for storage and handling under appropriate conditions.

Thermodynamic and Spectral Properties

The compound exhibits specific thermal properties that are crucial for handling, processing, and purification procedures. These thermodynamic characteristics have been determined through various analytical methods and are summarized in the following table:

PropertyValueNotes
Melting Point224-229°CLiterature value
Alternative Melting Range223-227°CFrom specific analytical methods
Boiling Point252.95°CRough estimate
Vapor Pressure1.79×10^-4 mm HgAt standard conditions
Henry's Law Constant1.38×10^-8 atm-m³/moleIndicative of low volatility

These thermodynamic properties indicate a compound with high thermal stability, which explains its solid state at room temperature and its suitability for various reaction conditions in synthetic applications.

Solubility and Other Physicochemical Parameters

The compound demonstrates specific solubility characteristics and other physicochemical parameters that influence its behavior in various media and reaction conditions:

PropertyValueSignificance
Water Solubility159 mg/LModerately soluble in aqueous media
Log P (octanol-water)2.770Indicates moderate lipophilicity
Density1.5313 g/cm³Rough estimate
Refractive Index1.5500Estimate for pure compound
pKa4.10±0.10Predicted value for the carboxylic acid group
Atmospheric OH Rate Constant1.53×10^-12 cm³/molecule-secRelevant for environmental fate

The moderate water solubility combined with its lipophilicity (as indicated by the log P value) makes 4-(Bromomethyl)benzoic acid suitable for various synthetic applications in both aqueous and organic media. The pKa value reflects the acidity of its carboxylic acid group, which influences its reactivity in acid-base reactions.

Synthesis and Preparation Methods

Industrial and Laboratory Synthesis Routes

Several synthetic approaches for preparing 4-(Bromomethyl)benzoic acid have been documented, with the most common route involving the bromination of p-toluic acid. This approach typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator to facilitate the reaction. The synthesis proceeds via a radical mechanism, targeting the benzylic position of the methyl group.

A typical laboratory-scale preparation involves the following procedure:

  • p-Toluic acid (200g, 1.46 moles) is dissolved in chloroform (2L)

  • N-Bromosuccinimide (261.4g, 1.46 moles) and dibenzoyl peroxide (2.8g, 0.0117 moles) are added successively

  • The reaction mixture is heated to reflux and maintained at that temperature for 20 hours

  • After cooling to room temperature, the mixture is filtered and washed with chloroform (1L) and water (2L)

  • The crude product is dried in an oven at 50-60°C for two hours

This established protocol provides a reliable method for synthesizing 4-(Bromomethyl)benzoic acid with good yields, making it accessible for further applications in research and industrial processes.

Alternative Synthetic Approaches

An alternative synthesis route involves the bromination of 3-bromo-4-methylbenzoic acid to produce 3-bromo-4-(bromomethyl)benzoic acid, which represents a related compound with an additional bromine substituent on the aromatic ring:

"3-bromo-4-methyl benzoic acid (10g, 46.72mmol), NBS (8.7g, 49.15mmol) and benzoyl peroxide (0.5g, 2mmol) were suspended in CCl4 and then heated to reflux for 5hrs. After completion of the reaction, water was added into the reaction mixture. The organic layer was separated, dried over anhydrous sodium sulphate and concentrated in vaccuo."

This approach illustrates the versatility of the bromination strategy, which can be applied to various methylbenzoic acid derivatives to produce corresponding bromomethyl analogs with different substitution patterns.

Purification Techniques

After synthesis, 4-(Bromomethyl)benzoic acid typically requires purification to achieve the high purity needed for research and pharmaceutical applications. Several purification methods have been documented:

  • Crystallization from acetone (Me2CO) has been reported as an effective method for purifying the compound.

  • Alternative purification approaches include suspension in ethyl acetate and stirring at room temperature for several hours.

"The dried product (320g) was suspended in ethyl acetate (960ml) and stirred at room temperature for 3 hours."

These purification techniques are essential for obtaining high-purity 4-(Bromomethyl)benzoic acid suitable for applications in pharmaceutical synthesis and other sensitive chemical processes where impurities could compromise reaction outcomes.

Applications and Uses

Pharmaceutical Applications

4-(Bromomethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, with particular importance in the production of antihypertensive medications. Its most notable pharmaceutical application is as an intermediate in the synthesis of eprosartan, a prototype of imidazoleacrylic acid angiotensin II receptor antagonists used for treating hypertension. The reactive bromomethyl group provides a convenient handle for further functionalization through nucleophilic substitution reactions, making it valuable in constructing more complex molecular architectures.

The compound's role in pharmaceutical synthesis extends beyond antihypertensive agents. It has also been utilized in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which represents a second-generation photosensitizer used in photodynamic therapy applications. This application demonstrates the compound's versatility in contributing to diverse therapeutic modalities beyond conventional small-molecule drugs.

Applications in Organic Synthesis

Beyond its pharmaceutical applications, 4-(Bromomethyl)benzoic acid plays a significant role in broader organic synthesis contexts. The compound participates in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids, which have applications in various research areas. Its reactivity profile makes it particularly useful in reactions where selective functionalization at the benzylic position is required.

The compound's utility in organic synthesis stems from the differential reactivity of its functional groups:

  • The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions

  • The carboxylic acid moiety provides opportunities for esterification, amidation, and other transformations

  • The aromatic ring allows for potential further substitution reactions under appropriate conditions

This combination of functional groups enables chemists to employ 4-(Bromomethyl)benzoic acid as a versatile building block in constructing more complex molecules with specific property profiles.

Other Research and Industrial Applications

The applications of 4-(Bromomethyl)benzoic acid extend into several specialized research and industrial domains:

  • Polymer Chemistry: The compound is utilized in the development of functionalized polymers, where it enhances properties such as solubility and reactivity. These modifications are crucial for creating advanced materials with tailored characteristics for specific applications.

  • Bioconjugation: In bioconjugation processes, 4-(Bromomethyl)benzoic acid facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in drug delivery systems where precise targeting and controlled release mechanisms are essential.

  • Analytical Chemistry: The compound functions as a reagent in analytical techniques, aiding in the identification and quantification of other compounds in complex mixtures. This analytical utility makes it valuable for quality control processes across various industries.

These diverse applications underscore the compound's importance beyond its primary role as a synthetic intermediate, highlighting its multifaceted contributions to chemical research and industrial processes.

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